molecular formula C14H10FNO4 B5646437 (4-Fluorophenyl) 4-methyl-3-nitrobenzoate

(4-Fluorophenyl) 4-methyl-3-nitrobenzoate

Cat. No.: B5646437
M. Wt: 275.23 g/mol
InChI Key: ONQBHQRVVOKKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl) 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl) 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl) 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous acid or base for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-Amino-4-methyl-3-nitrobenzoate.

    Reduction: 4-Methyl-3-nitrobenzoic acid and 4-fluorophenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl) 4-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl) 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester bond can be hydrolyzed under physiological conditions. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 4-methylbenzoate: Lacks the nitro group, resulting in different reactivity and applications.

    4-Methyl-3-nitrobenzoic acid: Lacks the ester bond, making it less versatile in synthetic applications.

    4-Fluorophenyl 3-nitrobenzoate: Positional isomer with different physical and chemical properties.

Uniqueness

(4-Fluorophenyl) 4-methyl-3-nitrobenzoate is unique due to the combination of the fluorine atom, nitro group, and ester bond in its structure

Properties

IUPAC Name

(4-fluorophenyl) 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-9-2-3-10(8-13(9)16(18)19)14(17)20-12-6-4-11(15)5-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBHQRVVOKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.